
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea" often involves multiple steps, including the use of benzotriazole as a synthon and the employment of various synthetic strategies to introduce urea or bis-urea functionalities (Perković et al., 2016). Another approach reported the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starting from specific carboxylate precursors, highlighting the versatility of intramolecular cyclization techniques (Kaptı et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this class, including the target molecule, is characterized by the presence of a tetrahydroquinoline core, substituted with various functional groups that significantly influence their chemical behavior and biological activity. X-ray diffraction studies and NMR spectroscopy are common analytical methods used to elucidate their structures, providing insights into the stereochemistry and electronic properties of these molecules (Pinilla et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds is largely defined by the functional groups attached to the tetrahydroquinoline skeleton. They participate in various chemical reactions, including C–C and C–N bond formation, which are essential for the synthesis of complex organic molecules. The presence of urea or bis-urea functionalities introduces sites for potential biological interactions, influencing their chemical properties and reactivity (Yadav et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of the substituents. For example, the introduction of methoxy groups can affect the lipophilicity of the molecule, which in turn can influence its solubility in organic solvents or water (Shinohara et al., 1998).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthetic Methodologies : New methods have been developed for constructing the 3,4-dihydroisoquinolinone skeleton, which is a key structure in isoquinoline alkaloids. These methodologies involve transformations starting from specific benzoate derivatives, indicating the versatility of urea derivatives in synthesizing complex nitrogen-containing heterocycles (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
Cyclization Techniques : Research has shown that alkylhydroxylamines with a benzene ring can undergo intramolecular cyclization in the presence of acids or Lewis acids to yield benzenefused six-membered heterocycles. This highlights the potential of urea derivatives in facilitating ring-closure reactions to produce complex structures (M. Kawase, Y. Kikugawa, 1981).
Biological Activities and Therapeutic Potential
Antiproliferative Effects : Urea derivatives have been evaluated for their antiproliferative activity against cancer cell lines, showing moderate to strong effects, particularly against breast carcinoma MCF-7 cell line. This suggests their potential application in developing new therapeutic agents for cancer treatment (I. Perković et al., 2016).
Acetylcholinesterase Inhibitors : A series of flexible urea derivatives has been synthesized and assessed for antiacetylcholinesterase activity. This research indicates the potential of these compounds in treating diseases related to cholinergic dysfunction, such as Alzheimer's disease (J. Vidaluc et al., 1995).
Adenosine A(3) Receptor Antagonism : Isoquinoline and quinazoline urea derivatives have been identified as antagonists for the human adenosine A(3) receptor, which is implicated in various physiological processes. This suggests their potential utility in developing treatments for conditions related to adenosine receptor dysfunction (J. V. van Muijlwijk-Koezen et al., 2000).
Propiedades
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-32-23-11-7-19(8-12-23)15-16-27-26(31)28-22-10-13-24-21(17-22)9-14-25(30)29(24)18-20-5-3-2-4-6-20/h2-8,10-13,17H,9,14-16,18H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBSXKBGIFPLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2496748.png)
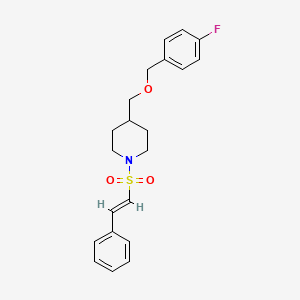
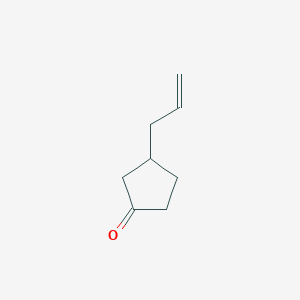
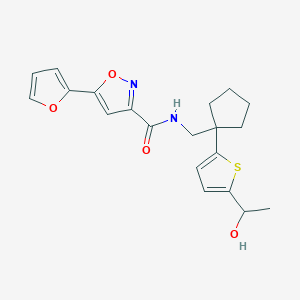
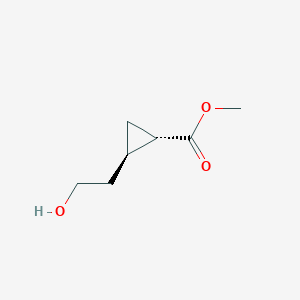
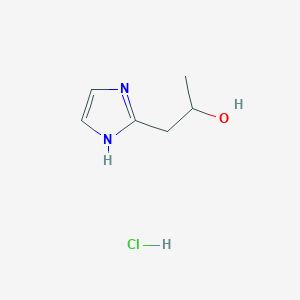
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)
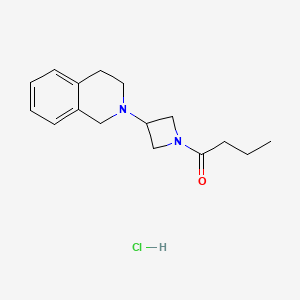
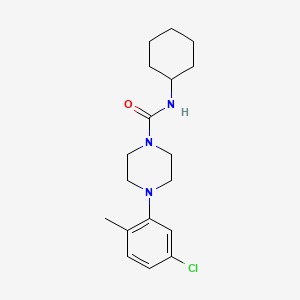
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2496764.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)
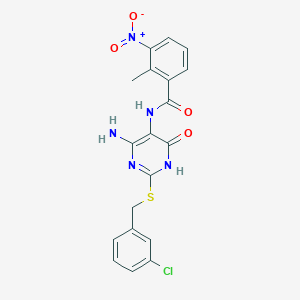
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)